molecular formula C20H18N6O B2526697 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034265-45-5

1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2526697
CAS No.: 2034265-45-5
M. Wt: 358.405
InChI Key: ONOLGUVPWMDDSZ-UHFFFAOYSA-N
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Description

1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes an imidazo[1,2-a]pyridine moiety, an azetidine ring, and a triazole ring, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-14-19(25-10-6-5-9-18(25)21-14)20(27)24-11-16(12-24)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOLGUVPWMDDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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